molecular formula C20H23NO3 B1454451 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate CAS No. 1343262-00-9

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate

Cat. No. B1454451
CAS RN: 1343262-00-9
M. Wt: 325.4 g/mol
InChI Key: KTFMOMMVDZBVMY-UHFFFAOYSA-N
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Description

“9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate” is a chemical compound with the molecular formula C18H19NO3 . It is a solid substance and its CAS number is 147687-15-8 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-Methylaminoethanol and N-(9-Fluorenylmethoxycarbonyloxy)succinimide . The specific synthetic method may vary, but a typical method involves reacting glycylaldehyde with Fmoc-OSu (Fmoc hydroxysuccinimidyl carbonate) followed by alkaline treatment to obtain the desired product .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C18H19NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,20H,10-12H2,1H3 . The molecular weight of the compound is 297.35 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 474.2±24.0 °C and a predicted density of 1.220±0.06 g/cm3 . It also has a predicted pKa value of 14.59±0.10 .

Scientific Research Applications

Crystal Structure Characterization

The compound has been used in the study of crystal structures. In one study, it was noted that the molecular plane of the O=C—NH—Cα unit in the compound is slightly pyramidalized, with the N atom deviating from the basal plane, showcasing its unique molecular geometry and the potential application in understanding molecular interactions and crystal formation (Yamada et al., 2008).

Synthetic Applications

The compound has been employed as a protective group in organic synthesis, particularly in the protection of hydroxy groups in conjunction with various acid- and base-labile protecting groups. This usage underscores its versatility in synthetic organic chemistry, particularly in peptide synthesis, where it can be conveniently removed under mild conditions while other sensitive functional groups remain intact (Gioeli & Chattopadhyaya, 1982).

Biotransformation Studies

The compound's derivatives have been studied for their biotransformation by biphenyl-utilizing bacteria. This research highlights its potential applications in biotechnological processes and the pharmaceutical industry, where such biotransformation can lead to the production of valuable metabolites with various pharmacological properties (Waldau et al., 2009).

Material Science and Electronics

In material science and electronics, the compound and its derivatives have been used in the synthesis of novel materials. For instance, they have been involved in the development of multifunctional materials for high-performance organic light-emitting diodes (OLEDs). This points towards its significant role in the advancement of electronic and optoelectronic devices, offering promising applications in displays and lighting technologies (Ye et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H315 and H319 . The precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-2-11-21(12-13-22)20(23)24-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19,22H,2,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFMOMMVDZBVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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